1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one
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Overview
Description
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one is a chlorinated organic compound with the molecular formula C7HCl5O2 and a molecular weight of 294.35 g/mol . This compound is known for its unique bicyclic structure and high degree of chlorination, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one typically involves the chlorination of a suitable precursor compound under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce less chlorinated alcohols .
Scientific Research Applications
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s high degree of chlorination and unique structure allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5,6,7-Pentachloro-4-methoxybicyclo(3.2.0)hepta-3,6-dien-2-one: Similar structure but with a methoxy group instead of a hydroxyl group.
1,3,4,5,6,6,7-Heptachlorobicyclo(3.2.0)hept-3-en-2-one: Contains an additional chlorine atom.
1,4,5,6,7-Pentamethyl-bicyclo(3.2.0)hept-3-en-2-one: Methyl groups instead of chlorine atoms.
Uniqueness
1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
83850-00-4 |
---|---|
Molecular Formula |
C7HCl5O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,3,5,6,7-pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C7HCl5O2/c8-1-4(13)6(11)2(9)3(10)7(6,12)5(1)14/h13H |
InChI Key |
IINXNTXMSWMIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C(=C(C2(C1=O)Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
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